molecular formula C7H12N2O2 B12869718 2-((5-Methylisoxazol-3-yl)methoxy)ethanamine

2-((5-Methylisoxazol-3-yl)methoxy)ethanamine

Cat. No.: B12869718
M. Wt: 156.18 g/mol
InChI Key: RHGISPYRZCHOOD-UHFFFAOYSA-N
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Description

2-((5-Methylisoxazol-3-yl)methoxy)ethanamine is a chemical compound with the molecular formula C6H10N2O. It is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylisoxazol-3-yl)methoxy)ethanamine typically involves the reaction of 5-methylisoxazole with appropriate reagents to introduce the ethanamine group. One common method involves the use of 2-bromoethanol as a starting material, which reacts with 5-methylisoxazole under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylisoxazol-3-yl)methoxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

2-((5-Methylisoxazol-3-yl)methoxy)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)methoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylisoxazol-3-yl)ethanamine
  • 2-(5-Methoxyisoxazol-3-yl)ethanamine
  • 2-(5-Chloroisoxazol-3-yl)ethanamine

Uniqueness

2-((5-Methylisoxazol-3-yl)methoxy)ethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methoxy]ethanamine

InChI

InChI=1S/C7H12N2O2/c1-6-4-7(9-11-6)5-10-3-2-8/h4H,2-3,5,8H2,1H3

InChI Key

RHGISPYRZCHOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COCCN

Origin of Product

United States

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